molecular formula C22H23N3O6 B4058011 ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate

ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate

Cat. No. B4058011
M. Wt: 425.4 g/mol
InChI Key: JQFXSGANEYTYBN-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been extensively studied for its ability to modulate glutamatergic neurotransmission and its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Selective Reagent for Anion Removal

4-Aminobenzoic acid derivatives have been synthesized and tested for their ability to selectively precipitate anions from aqueous solutions. This research highlights the compound's potential application in environmental chemistry, particularly in the removal and recovery of specific anions like chromate, molybdate, tungstate, and vanadate, which are of environmental concern (Heininger & Meloan, 1992).

Synthesis and Pharmaceutical Applications

Research into the synthesis of benzocaine, a known local anesthetic, and other benzoate esters, provides insight into the pharmaceutical applications of similar compounds. These studies demonstrate the compounds' roles in medical procedures, highlighting their importance in creating effective anesthetics and other pharmaceutical agents (França et al., 2020).

Antifungal Activity

Derivatives of benzoic acid, including ethyl aminobenzoate (benzocaine), have been studied for their antifungal activity, specifically their ability to inhibit the growth of Aspergillus species and prevent aflatoxin production. This suggests potential applications in agriculture and food safety, where controlling fungal growth and toxin production is crucial (Chipley & Uraih, 1980).

properties

IUPAC Name

ethyl 4-[[1-(4-nitrobenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-2-31-22(28)17-3-7-18(8-4-17)23-20(26)15-11-13-24(14-12-15)21(27)16-5-9-19(10-6-16)25(29)30/h3-10,15H,2,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFXSGANEYTYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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